Cas no 2248302-67-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate structure](https://www.kuujia.com/scimg/cas/2248302-67-0x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate
- 2248302-67-0
- EN300-6520388
-
- Inchi: 1S/C19H12N2O5S/c22-17-15-6-1-2-7-16(15)18(23)21(17)26-19(24)12-4-3-5-14(8-12)25-9-13-10-27-11-20-13/h1-8,10-11H,9H2
- InChI Key: OCKVRAURKPPGAB-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)COC1=CC=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C1
Computed Properties
- Exact Mass: 380.04669266g/mol
- Monoisotopic Mass: 380.04669266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 114Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6520388-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate |
2248302-67-0 | 2.5g |
$1034.0 | 2023-05-31 | ||
Enamine | EN300-6520388-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate |
2248302-67-0 | 0.05g |
$443.0 | 2023-05-31 | ||
Enamine | EN300-6520388-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate |
2248302-67-0 | 5g |
$1530.0 | 2023-05-31 | ||
Enamine | EN300-6520388-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate |
2248302-67-0 | 0.25g |
$485.0 | 2023-05-31 | ||
Enamine | EN300-6520388-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate |
2248302-67-0 | 0.1g |
$464.0 | 2023-05-31 | ||
Enamine | EN300-6520388-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate |
2248302-67-0 | 1g |
$528.0 | 2023-05-31 | ||
Enamine | EN300-6520388-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate |
2248302-67-0 | 10g |
$2269.0 | 2023-05-31 | ||
Enamine | EN300-6520388-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate |
2248302-67-0 | 0.5g |
$507.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate Related Literature
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate
Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate (CAS: 2248302-67-0)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate (CAS: 2248302-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and thiazole moieties, exhibits promising pharmacological properties, particularly in the context of targeted drug delivery and enzyme inhibition. Recent studies have explored its potential as a scaffold for developing novel therapeutics, with a focus on its mechanism of action and biological activity.
One of the key areas of investigation has been the compound's role as a protease inhibitor. Preliminary in vitro studies have demonstrated its ability to selectively bind to and inhibit specific proteases involved in inflammatory pathways. This inhibitory activity is attributed to the compound's structural similarity to natural substrates, allowing it to competitively block enzyme active sites. Researchers have also noted its stability under physiological conditions, which enhances its potential for in vivo applications.
In addition to its protease inhibition properties, recent research has highlighted the compound's utility in drug conjugation strategies. The presence of the thiazole moiety provides a reactive site for linking therapeutic agents, such as monoclonal antibodies or small-molecule drugs, thereby enabling targeted delivery to diseased tissues. This approach has shown promise in preclinical models of cancer, where the compound has been used to enhance the specificity and efficacy of chemotherapeutic agents.
Further studies have investigated the pharmacokinetic profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate. Data from animal models indicate favorable absorption and distribution characteristics, with minimal off-target effects. The compound's metabolic stability has also been a focus, with researchers identifying key metabolites that retain biological activity, suggesting potential for prolonged therapeutic effects.
Despite these promising findings, challenges remain in optimizing the compound's bioavailability and reducing potential toxicity. Current efforts are directed toward structural modifications to improve its solubility and reduce hepatic clearance. Collaborative research initiatives are also underway to explore its applications in combination therapies, particularly in the treatment of chronic inflammatory diseases and oncology.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate represents a versatile and promising candidate for further drug development. Its dual functionality as both an enzyme inhibitor and a drug conjugation platform underscores its potential in addressing unmet medical needs. Future research will likely focus on advancing its clinical translation, with the aim of bringing this innovative molecule to the forefront of therapeutic innovation.
2248302-67-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-4-yl)methoxy]benzoate) Related Products
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)




